2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide

Hydrolytic stability Forced degradation Stability-indicating method

Procure the definitive hydrolytic degradation marker for lenalidomide. This achiral, ring-opened diamide (CAS 2197414-55-2) is the stable primary degradant under ICH-Q1A forced degradation—unlike parent lenalidomide, which racemizes and degrades rapidly at physiological pH. Use as a single-polarity LC-MS/MS calibrator for high-throughput QC. USP compendial lot with full COA, HPLC, NMR, and MS characterization ensures ANDA-ready method validation. Choose intrinsic stability: no enantiomeric splitting, no glutarimide hydrolysis, and constant calibrator response throughout analytical runs.

Molecular Formula C13H16N4O3
Molecular Weight 276.29 g/mol
Cat. No. B13425901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide
Molecular FormulaC13H16N4O3
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)N
InChIInChI=1S/C13H16N4O3/c14-9-3-1-2-7-8(9)6-17(13(7)20)10(12(16)19)4-5-11(15)18/h1-3,10H,4-6,14H2,(H2,15,18)(H2,16,19)
InChIKeyVQHPHJCNTXZKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide (Lenalidomide Open Ring) – Procurement-Ready Analytical Impurity Standard for Stability-Indicating Method Development


2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide (CAS 2197414‑55‑2, molecular formula C₁₃H₁₆N₄O₃, MW 276.30 g/mol) is the hydrolytic ring‑opening product of lenalidomide, formally designated as Lenalidomide Impurity 7 and listed in the USP catalog as “Lenalidomide Open Ring” [REFS‑1]. The compound is a non‑glutamimide, achiral diamide that arises from cleavage of the labile glutarimide ring of lenalidomide [REFS‑2]. It is supplied as a white to off‑white solid with certified purity (typically ≥97 % by HPLC) and is accompanied by COA, HPLC, NMR and MS characterization data suitable for ANDA‑quality analytical method development and validation [REFS‑1].

Why Lenalidomide, the Diacid Analog, or Other In‑Class Impurities Cannot Substitute for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide


Lenalidomide and its close structural analogs share the same isoindolinone pharmacophore but differ fundamentally in the nature of the side‑chain terminus. Lenalidomide bears a hydrolytically labile glutarimide ring that racemizes rapidly (t₅₀%ₑₑ ≈ 4–5 h) and degrades extensively at physiological pH (only 39 % remaining after 24 h at pH 7.4, 37 °C) [REFS‑1]. In contrast, 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is the stable, achiral, ring‑opened diamide that is no longer susceptible to glutarimide hydrolysis or chiral inversion [REFS‑1]. Its closest analog, the diacid form (Lenalidomide Open Ring Diacid, CAS 295357‑66‑3), carries two carboxylic acid termini instead of amides, conferring different solubility, chromatographic retention, and mass spectrometric ionization properties [REFS‑2]. These differences mean that neither the parent drug nor the diacid analog can serve as a direct substitute when a stable, neutral‑amide impurity marker is required for hydrolytic degradation monitoring.

Quantitative Comparative Evidence for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide – Stability, Chirality, Compendial Status, and Physicochemical Differentiation


Hydrolytic Stability – Elimination of the Glutarimide Ring‑Opening Liability vs. Lenalidomide

Lenalidomide undergoes rapid hydrolytic ring‑opening of its glutarimide moiety. In a comparative stability study, lenalidomide showed only 39 % remaining after 24 h of incubation at pH 7.4 and 37 °C, whereas analogs bearing a hydrolytically inert dihydrouracil ring (lacking the glutarimide) exhibited >99 % remaining under identical conditions [REFS‑1]. 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is the actual product of that hydrolysis — the fully ring‑opened diamide — and thus does not contain the hydrolysable glutarimide substructure, making it intrinsically stable under conditions that rapidly degrade lenalidomide.

Hydrolytic stability Forced degradation Stability-indicating method

Racemization Stability – Achiral Nature Eliminates Enantiomeric Interconversion vs. Lenalidomide

Lenalidomide racemizes rapidly, with a half‑life of enantiomeric excess (t₅₀%ₑₑ) of approximately 4–5 h under non‑enzymatic conditions [REFS‑1]. This interconversion continuously changes the enantiomeric composition, complicating quantitative analysis and bioactivity assessment. In contrast, opening the glutarimide ring eliminates the single chiral center, rendering 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide achiral [REFS‑1]. No racemization is possible, guaranteeing a fixed, time‑invariant stereochemical composition.

Racemization Chiral stability Enantiomeric purity

Compendial Reference Standard Status – USP‑Listed vs. Non‑Compendial Lenalidomide Impurities

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is listed in the USP catalog as “Lenalidomide Open Ring” (Catalog No. 1A04780, $650 for 25 mg), a Pharmaceutical Analytical Impurity (PAI) product [REFS‑1]. The corresponding diacid form (Lenalidomide Open Ring Diacid, CAS 295357‑66‑3) is also a USP‑listed standard but represents a different hydrolytic endpoint. Many other lenalidomide impurities (e.g., Impurity 19, the nitro analog) are not recognized by the USP. The availability of a compendial lot with defined acceptance criteria simplifies ANDA submission by providing direct traceability to a pharmacopeial standard.

USP reference standard Pharmaceutical analytical impurity Regulatory compliance

Physicochemical Differentiation from the Diacid Analog – Amide vs. Carboxylic Acid Termini

The closest structural analog to the target compound is Lenalidomide Open Ring Diacid (2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, CAS 295357‑66‑3, MW 278.3 g/mol) [REFS‑2]. The diacid contains two carboxylic acid groups (pKa₁ ≈ 2.0, pKa₂ ≈ 4.4), making it substantially more polar and water‑soluble than the diamide, especially at neutral to basic pH where it exists as the dicarboxylate anion. The target diamide (MW 276.30 g/mol, C₁₃H₁₆N₄O₃) [REFS‑1] is less polar, exhibits longer reversed‑phase HPLC retention, and ionizes differently in ESI‑MS (preferring positive‑ion mode as [M+H]⁺ = 277.3, whereas the diacid dominates in negative‑ion mode as [M−H]⁻ = 277.3). These differences are critical when selecting a reference standard that must co‑elute with a specific degradation peak observed in a validated HPLC method.

Chromatographic retention Solubility Mass spectrometry

High‑Value Application Scenarios for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide


Stability‑Indicating RP‑HPLC Method Validation for Lenalidomide Solid Dosage Forms

Use the diamide impurity as a primary degradation marker for hydrolytic stress. Because it is the direct ring‑opening product of lenalidomide, it serves as the most relevant target peak for monitoring hydrolytic degradation. The compound’s intrinsic stability ensures calibrator response remains constant throughout the analytical run, unlike lenalidomide which degrades significantly (39 % remaining at pH 7.4/24 h [REFS‑1]). Its achiral nature eliminates complications from enantiomeric peak splitting, and the USP compendial lot provides full traceability for ANDA submissions.

Forced Degradation Studies for Regulatory Impurity Profiling

In ICH‑Q1A‑compliant forced degradation studies, spiking lenalidomide drug substance with the open‑ring diamide standard allows accurate identification and quantitation of the hydrolytic degradant peak. The diamide’s distinct retention time and mass (relative to the diacid analog, which elutes earlier and ionizes in opposite ESI polarity [REFS‑2]) ensures unambiguous peak assignment in LC‑MS impurity profiling.

Reference Standard for Quantitative NMR (qNMR) Purity Determination of Lenalidomide Impurity Lots

The absence of a chiral center and the compound’s excellent hydrolytic stability make it an ideal candidate for use as an internal calibrator in qNMR purity assays of lenalidomide impurity reference lots. The well‑resolved amide proton signals provide multiple integration handles, and unlike lenalidomide, no correction for enantiomeric composition is needed.

Mass Spectrometry Method Development – Positive‑Ion Mode Marker for Hydrolytic Degradation

Because the diamide ionizes efficiently in positive‑ion ESI mode ([M+H]⁺ 277.3) while the corresponding diacid requires negative‑ion mode, procurement of the diamide standard enables development of a single‑polarity LC‑MS/MS method for hydrolytic degradants, reducing method complexity and improving sensitivity for high‑throughput quality control labs.

Quote Request

Request a Quote for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.